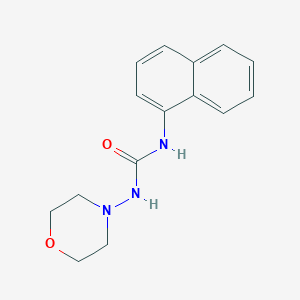
1-Morpholino-3-(naphthalen-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholino-3-(naphthalen-1-yl)urea is a chemical compound with the molecular formula C15H17N3O2. It is a member of the urea family, characterized by the presence of a morpholine ring and a naphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Morpholino-3-(naphthalen-1-yl)urea can be synthesized through the reaction of naphthalen-1-yl isocyanate with morpholine. The reaction typically involves heating the reactants in a suitable solvent, such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Morpholino-3-(naphthalen-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of novel materials with specific properties, such as photoluminescence.
Mechanism of Action
The mechanism of action of 1-Morpholino-3-(naphthalen-1-yl)urea involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, the compound binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols. This inhibition can lead to increased levels of epoxides, which have various physiological effects, including vasodilation and anti-inflammatory properties .
Comparison with Similar Compounds
1-Morpholino-3-(naphthalen-1-yl)urea can be compared with other similar compounds, such as:
1-(Naphthalen-1-yl)-3-(pyridin-3-yl)urea: Similar in structure but contains a pyridine ring instead of a morpholine ring.
1-(Naphthalen-1-yl)-3-(pyridin-4-yl)methylurea: Contains a pyridine ring with a methyl group, showing different reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of the morpholine ring and naphthalene moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
710332-51-7 |
|---|---|
Molecular Formula |
C15H17N3O2 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C15H17N3O2/c19-15(17-18-8-10-20-11-9-18)16-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H2,16,17,19) |
InChI Key |
NAGIPKOZFPFYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



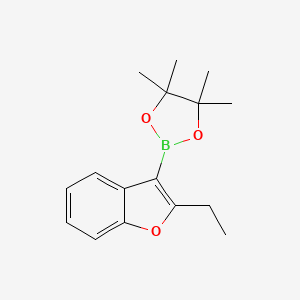
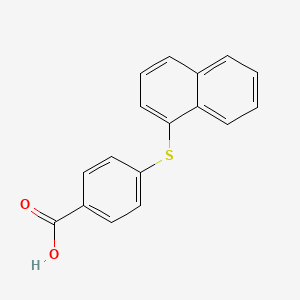
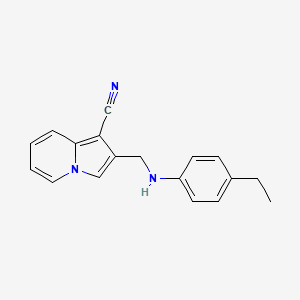
![2-[(6-Methoxy-3-pyridyl)dimethylsilyl]benzyl alcohol](/img/structure/B11846083.png)
![7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11846091.png)

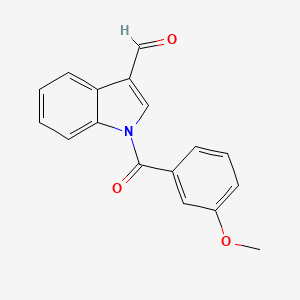
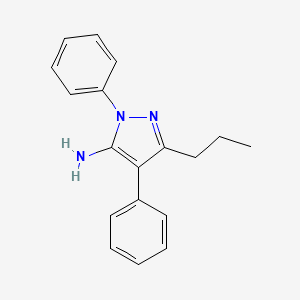

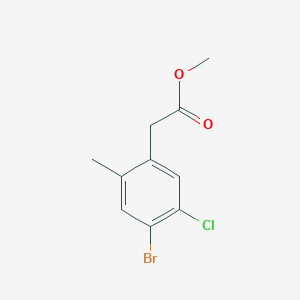


![1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11846139.png)
